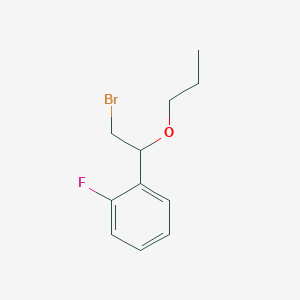

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene

説明

Historical Context and Discovery

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene first appeared in chemical catalogs in the early 21st century, reflecting its status as a compound of modern synthetic interest. While its exact discovery timeline remains undocumented in public literature, its commercial availability through suppliers such as AK Scientific since at least 2025 underscores its utility in specialized research. The compound’s emergence coincides with broader advancements in transition metal-catalyzed cross-coupling reactions, particularly those involving aryl bromides and fluorinated alcohols. Unlike classical aryl ethers, which have been studied since the 19th century, this bromofluoroethyl-substituted derivative exemplifies the increasing complexity of ether scaffolds designed for selective functionalization.

Structural Significance in Organic Chemistry

The molecular architecture of 1-(2-bromo-1-propoxyethyl)-2-fluorobenzene (C₁₁H₁₄BrFO, MW 261.13 g/mol) integrates three critical functional elements:

- A 2-fluorophenyl ring that directs electrophilic substitution reactions meta to the fluorine atom.

- A 1-propoxyethyl chain introducing steric bulk and ether-based hydrogen-bonding capabilities.

- A β-bromo substituent on the ethyl group, providing a reactive site for nucleophilic displacement or cross-coupling.

This combination creates a spatially asymmetric molecule with distinct electronic properties. The fluorine atom’s strong electron-withdrawing effect (-I) polarizes the aromatic ring, while the propoxy group’s electron-donating nature (+I) creates localized electronic gradients. Such features enable precise regiochemical control in subsequent transformations, as demonstrated in palladium-mediated coupling reactions.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1247806-95-6 | |

| Molecular Formula | C₁₁H₁₄BrFO | |

| Molecular Weight | 261.13 g/mol | |

| Purity Specification | ≥97% |

Relevance to Aryl Halide and Ether Chemistry

This compound sits at the intersection of two foundational organic chemistry domains:

- Aryl Halide Reactivity : The bromine atom serves as a superior leaving group in SN2 displacements or metal-catalyzed cross-couplings. For example, palladium complexes can mediate its substitution with nucleophiles like trifluoroethanol, as shown in analogous systems.

- Ether Stability and Functionalization : The propoxyethyl moiety resists hydrolysis under basic conditions, making it suitable for multi-step syntheses. Recent studies highlight nickel-catalyzed C–O bond activations in aryl ethers, suggesting potential applications in fragment coupling strategies.

Notably, the simultaneous presence of bromine and fluorine allows sequential functionalization—a property leveraged in the synthesis of polyhalogenated pharmaceuticals and agrochemicals.

Overview of Research Aims and Scope

Current research objectives for 1-(2-bromo-1-propoxyethyl)-2-fluorobenzene focus on three frontiers:

- Synthetic Methodology Development : Optimizing Pd/Xantphos-catalyzed couplings to incorporate [¹⁸F]trifluoroethyl groups for radiopharmaceutical applications.

- Electronic Effect Mapping : Quantifying how the fluorine substituent modulates reaction rates in nucleophilic aromatic substitutions compared to non-fluorinated analogs.

- Materials Science Applications : Exploiting its halogen-rich structure as a monomer for flame-retardant polymers or liquid crystal precursors.

特性

分子式 |

C11H14BrFO |

|---|---|

分子量 |

261.13 g/mol |

IUPAC名 |

1-(2-bromo-1-propoxyethyl)-2-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-7-14-11(8-12)9-5-3-4-6-10(9)13/h3-6,11H,2,7-8H2,1H3 |

InChIキー |

YZJGIGDGHSWDRY-UHFFFAOYSA-N |

正規SMILES |

CCCOC(CBr)C1=CC=CC=C1F |

製品の起源 |

United States |

準備方法

Attachment of 2-Bromo-1-propoxyethyl Group

The final step involves introducing the 2-bromo-1-propoxyethyl substituent onto the fluorobenzene ring:

Nucleophilic Substitution with 2-Bromo-1-propoxyethanol :

According to synthetic routes for related compounds (e.g., 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene), the reaction typically involves the nucleophilic substitution of a halogenated benzene derivative with 2-bromo-1-propoxyethanol under basic conditions. Potassium carbonate is commonly used as a base, and polar aprotic solvents such as dimethylformamide (DMF) facilitate the reaction. Heating the reaction mixture promotes the formation of the ether linkage, yielding the target compound.Industrial Scale Considerations :

For large-scale production, batch reactors with controlled temperature and stirring are employed. Purification by distillation or recrystallization ensures high purity of the final product. The process parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and minimize by-products.

| Step | Conditions/Parameters | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Neutralizes acid, promotes substitution |

| Solvent | Dimethylformamide (DMF) or similar | Polar aprotic solvent for SN2 reactions |

| Temperature | Elevated (typically 80-120 °C) | Facilitates ether formation |

| Reaction Time | Several hours (varies by scale) | Controlled to balance conversion and side reactions |

| Purification | Distillation or recrystallization | Ensures product purity |

Summary Table of Preparation Methods

| Preparation Stage | Method/Conditions | Yield/Purity | Environmental & Practical Notes |

|---|---|---|---|

| Bromination of fluorobenzene | Liquid bromine, iron catalyst, solvent-free, -6 to 10 °C, 6-8 h | Yield 98.6%, purity 99.8% | Recycling of unreacted material, HBr neutralization |

| Bromination of fluorobenzene | Liquid bromine, no catalyst, below -20 °C, solvent optional | High yield, high purity | Direct distillation, minimal work-up |

| Etherification with 2-bromo-1-propoxyethanol | K2CO3 base, DMF solvent, heated (80-120 °C), several hours | High yield (not quantified) | Industrial scale batch reactors, purification steps |

Additional Research Findings and Notes

- The low-temperature bromination methods minimize polybromination, improving selectivity and product purity.

- Solvent-free bromination reduces environmental impact and cost.

- Recycling unreacted starting materials enhances overall process efficiency.

- The use of iron powder as a catalyst provides a cost-effective and environmentally benign alternative to expensive catalysts.

- The nucleophilic substitution step is sensitive to reaction conditions; controlling temperature and base concentration is crucial to avoid side reactions such as elimination or over-alkylation.

化学反応の分析

Types of Reactions

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 1-(2-Hydroxy-1-propoxyethyl)-2-fluorobenzene.

Oxidation: Formation of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzaldehyde.

Reduction: Formation of 1-(2-Propoxyethyl)-2-fluorobenzene.

科学的研究の応用

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Features and Molecular Properties

*Inferred from structural analogs; †Calculated based on molecular formula.

Key Observations :

Physical and Chemical Properties

*Estimates based on analogs.

生物活性

1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a bromo group, a propoxyethyl side chain, and a fluorine atom on a benzene ring, may interact with various biological targets, leading to antimicrobial and anticancer effects.

Chemical Structure

The molecular structure of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene can be represented as follows:

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The presence of the bromo group is particularly significant as it can enhance the compound's reactivity, potentially altering protein function and contributing to therapeutic effects.

Biological Activities

Research indicates that 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymatic pathways.

- Anticancer Activity : There is emerging evidence that this compound could inhibit cancer cell proliferation. In vitro studies have shown that it may induce apoptosis in certain cancer cell lines, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

A study conducted on the antimicrobial properties of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In a separate study focusing on the anticancer properties, 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene was tested against human gastric cancer cell lines MKN-45 and AGS. The results indicated significant cytotoxicity with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MKN-45 | 15 |

| AGS | 20 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as cell cycle arrest or apoptosis induction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis typically involves halogenation and etherification. For example, bromination of a fluorobenzene derivative followed by propoxyethyl group introduction via nucleophilic substitution. Optimization parameters include:

- Temperature : Lower temperatures (0–5°C) for bromine-sensitive intermediates to minimize side reactions .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene, and how do they address structural ambiguities?

- Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Resolve propoxyethyl chain conformation (δ 3.5–4.5 ppm for CH2O and δ 1.2–1.8 ppm for CH3 groups) and aromatic fluorine coupling (J = 8–12 Hz) .

- <sup>19</sup>F NMR : Confirm fluorine position (single peak near -110 ppm for ortho-substituted fluorobenzene) .

- HRMS : Verify molecular ion [M+H]<sup>+</sup> with <1 ppm mass error .

- Ambiguity Resolution : Overlapping signals in <sup>1</sup>H NMR can be clarified via 2D-COSY or NOESY to assign adjacent protons .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to other halogenated analogs?

- Mechanistic Insight : Bromine’s moderate leaving-group ability (vs. chlorine or iodine) balances reactivity and stability in Suzuki-Miyaura couplings. Key factors:

- Electronic Effects : Bromine’s electronegativity (2.96) polarizes the C-Br bond, facilitating oxidative addition with Pd(0) catalysts .

- Steric Effects : The propoxyethyl group may hinder bulky ligand coordination, requiring smaller ligands (e.g., PPh3 vs. XPhos) .

- Comparative Data :

| Halogen | Coupling Efficiency (%) | Required Catalyst Loading (mol%) |

|---|---|---|

| Br | 85–90 | 2–3 |

| Cl | 60–70 | 5–6 |

| I | >95 | 1–2 |

| Data extrapolated from structurally related compounds . |

Q. What strategies resolve contradictions in reported biological activities of halogenated benzene derivatives, and how do structural variations impact these findings?

- Approach :

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of analogs with varying substituents (e.g., 1-(2-Bromoethyl)-4-fluorobenzene vs. 1-(Chloropropyl)-2-fluorobenzene) .

- Dose-Response Curves : Quantify IC50 values under standardized assays (e.g., kinase inhibition) to normalize potency discrepancies .

- Case Study : Fluorine’s electronegativity enhances membrane permeability, but bulky bromoalkoxy groups (e.g., propoxyethyl) may reduce target binding. MD simulations can model ligand-receptor interactions to explain variance .

Q. How can computational chemistry predict the regioselectivity of 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene in electrophilic aromatic substitution (EAS)?

- Methods :

- DFT Calculations : Compute Fukui indices to identify electron-rich aromatic positions. Fluorine’s -I effect directs EAS to para positions (e.g., nitration at C4) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict electrophile attack sites .

Data Contradiction Analysis

Q. Discrepancies in reported thermal stability: How can experimental protocols be standardized?

- Root Cause : Variations in DSC heating rates (e.g., 5°C/min vs. 10°C/min) alter decomposition onset temperatures.

- Resolution :

- Controlled Conditions : Use inert atmosphere (N2 or Ar) and consistent sample mass (5–10 mg) .

- Reproducibility : Collaborate with multiple labs to validate Tdec values (e.g., 220–230°C for bulk vs. nano-formulated samples) .

Safety and Handling

Q. What are the critical safety considerations for handling 1-(2-Bromo-1-propoxyethyl)-2-fluorobenzene in catalytic studies?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。